N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pharmacology: The compound is studied for its anti-cancer properties, showing cytotoxic effects against various cancer cell lines.
Biological Research: It serves as a tool compound in studying signal transduction pathways and cellular responses to stress.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The specific pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the G1 to S phase transition in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its anti-tubercular activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated as CDK2 inhibitors with potent anti-cancer properties.
Uniqueness
N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a 3-chlorophenyl group and a 2-methoxyethyl group is not commonly found in similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H19ClN6O |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O/c1-28-11-10-22-20-25-18(24-15-7-5-6-14(21)12-15)17-13-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H2,22,24,25,26) |
InChI Key |
IHMBOVMYYQKXKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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